molecular formula C20H15BrN4O3 B2687410 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1251592-45-6

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2687410
CAS No.: 1251592-45-6
M. Wt: 439.269
InChI Key: JQZYWCVVPMGTPE-UHFFFAOYSA-N
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Description

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is a novel chemical entity designed for advanced life science research. This hybrid compound features a 1,4-dihydropyrazine-2,3-dione scaffold linked to a 3-(4-bromophenyl)-1,2,4-oxadiazole unit via a methylene bridge. The presence of the 4-bromophenyl subgroup on the oxadiazole ring is a key structural feature known to influence molecular properties such as lipophilicity and electronic distribution, which can be critical for bioactivity and material interactions . The 1,4-dihydropyrazine core is a structure of significant interest in synthetic and photochemical chemistry. Research on related 1,4-dihydropyrazine derivatives has shown that these compounds can undergo unique photooxidation and ring contraction processes, making them valuable subjects for studying reaction mechanisms and developing new synthetic methodologies . The incorporation of the o-tolyl (ortho-tolyl) substituent on the dihydropyrazine ring may further modulate the compound's steric and electronic characteristics, potentially leading to unique reactivity or binding properties. Primary Research Applications: • Chemical Biology: Serves as a key intermediate or target structure in the exploration of protein-ligand interactions and enzyme inhibition studies. • Medicinal Chemistry: Provides a complex scaffold for the design and synthesis of novel compound libraries aimed at probing biological targets, particularly in hit-to-lead optimization campaigns. • Materials Science: The conjugated system and potential for solid-state photoreactivity make it a candidate for investigating new organic materials or molecular assemblies. This product is provided for research use only and is strictly intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c1-13-4-2-3-5-16(13)25-11-10-24(19(26)20(25)27)12-17-22-18(23-28-17)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYWCVVPMGTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Bromination of the phenyl ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the dihydropyrazine-dione core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring or the dihydropyrazine-dione core into different structures.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a 1,2,4-oxadiazole and dihydropyrazine-2,3-dione.
  • 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (): Features a triazinoindole and pyrazole system with a 4-bromophenyl group.
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () : A pyrazolone derivative with bromine and chlorophenyl substituents. The absence of an oxadiazole ring and the simpler pyrazolone core limit structural overlap but highlight the prevalence of brominated aromatic systems in bioactive molecules .

Substituent Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Oxadiazole + Pyrazine-dione 4-Bromophenyl, o-Tolyl ~443.3 (calculated)
Triazinoindole-Pyrazole (Ev. 2) Triazinoindole + Pyrazole 4-Bromophenyl, 6,6-Dimethylindolone ~503.4 (calculated)
Pyrazolone Derivative (Ev. 4) Pyrazolone 4-Bromo, 4'-Chlorophenyl 301–305 (observed)

Key Differences : The target compound’s oxadiazole and pyrazine-dione system offers greater rigidity compared to the pyrazole or pyrazolone cores in analogues, which may influence conformational stability and binding kinetics.

Analytical and Physicochemical Properties

  • LC/MS Data :
    • Target Compound : Predicted [M+H]+ at m/z 444.3 (C21H16BrN5O3).
    • Pyrazolone Derivative (Ev. 4) : Observed [M+H]+ at m/z 301–305, indicating lower molecular weight due to simpler structure .
  • Polarity : The oxadiazole and pyrazine-dione groups in the target compound may increase polarity compared to pyrazolones, affecting solubility and pharmacokinetics.

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26BrN5O2C_{23}H_{26}BrN_5O_2, indicating the presence of bromine, nitrogen, and oxygen within its structure. The oxadiazole ring is known for its significant biological activity, contributing to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungal pathogens.
  • Anticancer : Potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biomacromolecules : Oxadiazole derivatives often form hydrogen bonds with proteins and nucleic acids, affecting their functions.
  • Enzyme Inhibition : Specific compounds have been shown to inhibit enzymes such as monoamine oxidase and cathepsin K.
  • Cellular Uptake : The lipophilicity of the compound may facilitate its absorption into cells, enhancing its efficacy.

Antibacterial Activity

A study conducted by Ningegowda et al. highlighted that oxadiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10.8 to 111.3 μM . This suggests strong potential for developing new antibacterial agents from this class of compounds.

Anticancer Activity

Bajaj et al. reported that a synthesized oxadiazole derivative showed cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. The results indicated that the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Antifungal Activity

Zabiulla et al. found that certain oxadiazole derivatives displayed potent antifungal activity against Candida albicans, with IC50 values suggesting effective inhibition at low concentrations . This positions these compounds as potential candidates for antifungal drug development.

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialMIC values: 10.8 - 111.3 μM against S. aureus and E. coli
AnticancerCytotoxicity against MCF-7 and MDA-MB-231 cell lines
AntifungalSignificant inhibition of C. albicans growth

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of oxadiazole derivatives:

  • Chortani et al. synthesized new 1,3,4-oxadiazole bibenzopyrimidine compounds which showed promising antibacterial properties with MIC values comparable to standard antibiotics .
  • Dhonnar et al. explored a series of 1,3,4-oxadiazole derivatives for their antioxidant activity using DPPH assays, revealing strong free radical scavenging capabilities .

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